physicochemical properties of 3-Methoxy-2-methylpropanethioamide
physicochemical properties of 3-Methoxy-2-methylpropanethioamide
Physicochemical Profiling and Synthetic Applications of 3-Methoxy-2-methylpropanethioamide: A Technical Guide
Abstract As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing steric hindrance with nucleophilic reactivity when designing heterocyclic scaffolds. 3-Methoxy-2-methylpropanethioamide (CAS: 1099678-65-5) is a highly specialized thioamide building block[1]. Its unique structural motifs—an alpha-methyl branch and a terminal methoxy ether—make it a critical, albeit nuanced, reagent for constructing functionalized thiazole rings via the Hantzsch synthesis[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a self-validating experimental protocol for its application in heterocyclic chemistry.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of 3-Methoxy-2-methylpropanethioamide is essential before introducing it into complex reaction matrices. The presence of the thioamide group provides an ambidentate character (both sulfur and nitrogen can act as nucleophiles), while the aliphatic chain introduces specific steric and electronic parameters.
| Property | Value / Description |
| Chemical Name | 3-Methoxy-2-methylpropanethioamide[3] |
| CAS Number | 1099678-65-5[3] |
| Molecular Formula | C5H11NOS[1] |
| Monoisotopic Mass | 133.05614 Da[1] |
| SMILES | CC(COC)C(=S)N[1] |
| Structural Features | Thioamide core (highly polarizable), α -methyl branch (steric director), methoxy ether (hydrogen-bond acceptor). |
Causality in Structural Design: The α -methyl group adjacent to the thioamide core restricts bond rotation, which pre-organizes the molecule's conformation. During cyclization reactions, this steric bulk dictates the trajectory of intramolecular attacks, often improving the stereoselectivity or regioselectivity of the resulting heterocycle[4]. Furthermore, the terminal methoxy group acts as a solubilizing moiety, improving the compound's solubility in polar protic solvents (like methanol or ethanol) compared to purely aliphatic thioamides.
Mechanistic Framework: The Hantzsch Thiazole Synthesis
The premier application for 3-Methoxy-2-methylpropanethioamide is its use in the Hantzsch Thiazole Synthesis [5]. This classic condensation reaction couples a thioamide with an α -haloketone to yield a substituted thiazole ring[2].
The reaction proceeds through a multi-step, self-driving pathway:
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S-Alkylation (SN2 Attack): The sulfur atom of the thioamide is highly polarizable and acts as a soft nucleophile. It attacks the electrophilic α -carbon of the haloketone, displacing the halide leaving group to form an S-alkylated thioether intermediate[6].
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Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the ketone carbonyl. This is facilitated by the pre-organization of the α -methyl group, forming a 5-membered hydroxythiazoline ring[2].
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Dehydration (Aromatization): The elimination of a water molecule yields the fully aromatic thiazole[2]. This step is the thermodynamic sink of the reaction, driving the equilibrium forward.
Caption: Hantzsch Thiazole Synthesis Workflow utilizing 3-Methoxy-2-methylpropanethioamide.
Experimental Protocol: Self-Validating Thiazole Cyclization
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes an in-process control (IPC) to verify chemical causality.
Reagents Required:
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3-Methoxy-2-methylpropanethioamide (1.0 eq)
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α -Bromoacetophenone derivative (1.05 eq)
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Anhydrous Ethanol (Solvent)
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5% Aqueous Na2CO3 (Workup)[7]
Step-by-Step Methodology:
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Initiation & S-Alkylation:
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Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-2-methylpropanethioamide (5.0 mmol) in 15 mL of anhydrous ethanol. Slowly add the α -bromoacetophenone derivative (5.25 mmol).
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Causality: Ethanol is chosen as a polar protic solvent because it stabilizes the highly polar transition state during the initial SN2 displacement.
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Validation: Monitor via TLC (50% EtOAc/Hexanes). The disappearance of the thioamide spot and the appearance of a highly UV-active intermediate confirms successful S-alkylation.
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Thermal Cyclization & Dehydration:
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Action: Attach a reflux condenser and heat the reaction mixture to 80°C for 2–4 hours.
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Causality: While the initial SN2 attack occurs rapidly at room temperature, the subsequent dehydration of the hydroxythiazoline intermediate requires thermal energy to overcome the activation barrier and reach the aromatic thermodynamic sink[2].
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Validation: Pull a 10 μ L aliquot for LC-MS analysis. The mass should shift from [M+H]+ of the hydroxythiazoline to [M−18+H]+ (loss of water), confirming complete aromatization.
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Neutralization & Isolation:
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Action: Cool the reaction to room temperature. Pour the mixture into a beaker containing 30 mL of 5% Na2CO3 under vigorous stirring[7].
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Causality: The Hantzsch reaction generates hydrobromic acid ( HBr ) as a byproduct, which protonates the newly formed thiazole. The mild base neutralizes the hydrobromide salt, crashing the free-base thiazole product out of the aqueous/ethanolic solution as a precipitate[2].
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Validation: Check the pH of the mother liquor (should be ~8). Filter the precipitate via a Büchner funnel, wash with cold distilled water, and dry under a vacuum.
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Conclusion & Strategic Outlook
3-Methoxy-2-methylpropanethioamide is far more than a simple building block; it is a sterically and electronically tuned reagent that enables the precise construction of complex thiazole architectures. By understanding the causality behind its nucleophilic behavior and implementing self-validating analytical checks (like LC-MS mass-shift tracking), development professionals can reliably integrate this compound into high-throughput SAR (Structure-Activity Relationship) libraries for novel therapeutics[2].
References
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PubChemLite. "3-methoxy-2-methylpropanethioamide (C5H11NOS) - Structural Information." University of Luxembourg. Available at: [Link]
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NextSDS. "3-methoxy-2-methylpropanethioamide — Chemical Substance Information." NextSDS Database. Available at: [Link]
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Chem Help Asap. "Hantzsch Thiazole Synthesis." Chem Help Asap Laboratory Protocols. Available at: [Link]
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National Center for Biotechnology Information (PMC). "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." PMC. Available at: [Link]
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